4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester
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Overview
Description
Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate is a chemical compound with the molecular formula C20H24N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the piperazine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-benzylpiperazine with 3-bromopropanoic acid to form 3-(4-benzylpiperazin-1-yl)propanoic acid.
Amidation Reaction: The intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the final product, methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring and the amido linkage to the benzoate moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27N3O3 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 4-[3-(4-benzylpiperazin-1-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C22H27N3O3/c1-28-22(27)19-7-9-20(10-8-19)23-21(26)11-12-24-13-15-25(16-14-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,26) |
InChI Key |
NUEJFDWDVOUORI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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